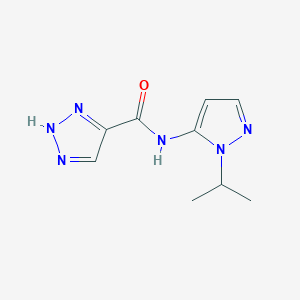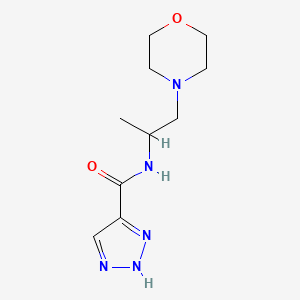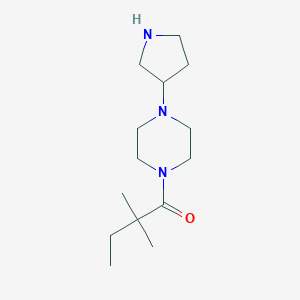![molecular formula C10H9ClFNO6S B6642623 (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid](/img/structure/B6642623.png)
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid, also known as CFTRinh-172, is a small molecule inhibitor of cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first identified in a high-throughput screening of chemical libraries for compounds that could inhibit CFTR-mediated chloride secretion. CFTR is a membrane protein that regulates salt and water transport in various epithelial tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTRinh-172 has been extensively studied as a tool compound to investigate the role of CFTR in physiology and pathology.
Mecanismo De Acción
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid inhibits CFTR chloride channel activity by binding to a specific site on the channel protein. The exact mechanism of binding and inhibition is still under investigation, but it is believed that (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid blocks the pore of the channel and prevents chloride ions from passing through. (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is a reversible inhibitor, and its potency and selectivity depend on the experimental conditions and the cell type used.
Biochemical and physiological effects:
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has several biochemical and physiological effects, including:
1. Inhibition of CFTR-mediated chloride secretion: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid blocks the flow of chloride ions through CFTR channels, leading to a decrease in salt and water transport in various epithelial tissues.
2. Alteration of mucus properties: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been shown to alter the viscosity and elasticity of mucus in the airways and other tissues, which can affect the clearance of mucus and the susceptibility to bacterial infection.
3. Modulation of ion transport: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been shown to affect the activity of other ion channels and transporters, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase, which can influence the balance of salt and water transport in epithelial tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has several advantages and limitations for lab experiments, including:
Advantages:
1. High potency and selectivity: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is a highly potent and selective inhibitor of CFTR chloride channel activity, which makes it a valuable tool compound for studying CFTR function and dysfunction.
2. Reversibility: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is a reversible inhibitor, which allows for the manipulation of CFTR activity in a controlled manner.
3. Commercial availability: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid is commercially available from several chemical suppliers, which makes it easily accessible for researchers.
Limitations:
1. Off-target effects: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been shown to affect the activity of other ion channels and transporters, which can complicate the interpretation of experimental results.
2. Cell-type specificity: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid may have different potency and selectivity in different cell types and experimental conditions, which requires careful optimization and validation.
3. Lack of in vivo data: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been mainly studied in vitro and ex vivo, and its in vivo efficacy and safety are still under investigation.
Direcciones Futuras
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has several potential future directions for scientific research, including:
1. Development of new CFTR modulators: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has served as a lead compound for the development of new CFTR modulators that can correct the defects caused by CFTR mutations. Further optimization and validation of these compounds are needed for their clinical translation.
2. Investigation of CFTR-related diseases: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be used to study the role of CFTR in various diseases, such as cystic fibrosis, chronic obstructive pulmonary disease (COPD), and secretory diarrhea. Further mechanistic and translational studies are needed to elucidate the pathophysiology and develop new therapies.
3. Exploration of new targets and pathways: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be used as a tool compound to investigate the interaction between CFTR and other ion channels and transporters, as well as the downstream signaling pathways that are regulated by CFTR. This can lead to the discovery of new targets and pathways for drug development.
Métodos De Síntesis
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be synthesized by several methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method is solid-phase synthesis, which involves the stepwise assembly of the molecule on a resin support using protected amino acids and sulfonyl chlorides. The final product is cleaved from the resin and purified by reverse-phase high-performance liquid chromatography (HPLC). The purity and identity of (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid can be confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been used in a wide range of scientific research applications, including:
1. Investigation of CFTR function: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid blocks CFTR-mediated chloride secretion in various epithelial tissues, such as airway epithelia, intestinal epithelia, and sweat glands. It has been used to study the role of CFTR in salt and water transport, mucus clearance, and bacterial infection.
2. Drug discovery: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been used as a lead compound for the development of new CFTR modulators that can correct the defects caused by CFTR mutations. Several derivatives and analogs of (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid have been synthesized and tested for their efficacy and safety in preclinical and clinical studies.
3. Basic science research: (2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid has been used as a tool compound to investigate the molecular mechanism of CFTR inhibition, the structure-activity relationship of CFTR inhibitors, and the interaction between CFTR and other ion channels and transporters.
Propiedades
IUPAC Name |
(2S)-2-[(4-chloro-2-fluorophenyl)sulfonylamino]butanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO6S/c11-5-1-2-8(6(12)3-5)20(18,19)13-7(10(16)17)4-9(14)15/h1-3,7,13H,4H2,(H,14,15)(H,16,17)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHLWHGGFLMPAR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)F)S(=O)(=O)N[C@@H](CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)sulfonyl-prop-2-enylamino]acetic acid](/img/structure/B6642547.png)
![N-[(3-methoxyphenyl)methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B6642556.png)
![6-oxo-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6642557.png)

![4-Chloro-6-[(2-methylphenyl)methylsulfanyl]pyrimidin-2-amine](/img/structure/B6642579.png)
![6-methyl-4-N-[(6-methylpyridin-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B6642584.png)
![N-[2-(1-methylpyrazol-4-yl)ethyl]butanamide](/img/structure/B6642592.png)


![2-Ethyl-2-[[(2-methyltriazole-4-carbonyl)amino]methyl]butanoic acid](/img/structure/B6642628.png)
![2-[(4-Bromo-3-chlorophenyl)methylamino]-2,3-dimethylbutanamide](/img/structure/B6642632.png)
![2-cyclobutyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]ethanesulfonamide](/img/structure/B6642639.png)

![10-Ethyl-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one](/img/structure/B6642656.png)